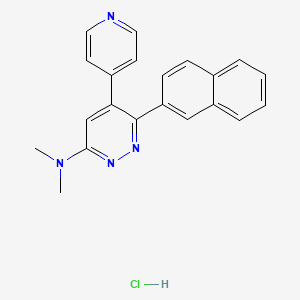
N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- React the pyridazine compound with dimethylamine.
- Conditions: Use of a suitable base (e.g., sodium hydride) in an organic solvent.
Step 6: Formation of Hydrochloride Salt
- Treat the final product with hydrochloric acid to form the hydrochloride salt.
- Conditions: Aqueous hydrochloric acid solution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydrochloride typically involves multi-step organic reactions One common synthetic route starts with the preparation of the naphthalene and pyridine intermediates, followed by their coupling to form the pyridazine ring
-
Step 1: Preparation of Naphthalene Intermediate
- React naphthalene with a suitable halogenating agent (e.g., bromine) to form 2-bromonaphthalene.
- Conditions: Reflux in an organic solvent such as dichloromethane.
-
Step 2: Preparation of Pyridine Intermediate
- Synthesize 4-bromopyridine through halogenation of pyridine.
- Conditions: Use of a halogenating agent like N-bromosuccinimide (NBS) in an organic solvent.
-
Step 3: Coupling Reaction
- Couple 2-bromonaphthalene and 4-bromopyridine using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling).
- Conditions: Palladium catalyst, base (e.g., potassium carbonate), and a suitable solvent (e.g., toluene).
-
Step 4: Formation of Pyridazine Ring
- Cyclize the coupled product to form the pyridazine ring.
- Conditions: Use of a cyclizing agent such as hydrazine hydrate under reflux conditions.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydrochloride undergoes various chemical reactions, including:
-
Oxidation
- Common reagents: Potassium permanganate, chromium trioxide.
- Major products: Oxidized derivatives of the naphthalene and pyridine rings.
-
Reduction
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Major products: Reduced forms of the pyridazine ring.
-
Substitution
- Common reagents: Halogenating agents, nucleophiles.
- Major products: Substituted derivatives on the naphthalene and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: N-bromosuccinimide in dichloromethane.
Scientific Research Applications
N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydrochloride has diverse applications in scientific research:
-
Chemistry
- Used as a building block for synthesizing complex organic molecules.
- Employed in studying reaction mechanisms and developing new synthetic methodologies.
-
Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
- Used in drug discovery and development.
-
Industry
- Utilized in the production of advanced materials with specific electronic and optical properties.
- Applied in the development of novel catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine
- N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydrobromide
- N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydroiodide
Uniqueness
N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C21H19ClN4 |
|---|---|
Molecular Weight |
362.9 g/mol |
IUPAC Name |
N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydrochloride |
InChI |
InChI=1S/C21H18N4.ClH/c1-25(2)20-14-19(16-9-11-22-12-10-16)21(24-23-20)18-8-7-15-5-3-4-6-17(15)13-18;/h3-14H,1-2H3;1H |
InChI Key |
YCTPOOSUMJYWMU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NN=C(C(=C1)C2=CC=NC=C2)C3=CC4=CC=CC=C4C=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


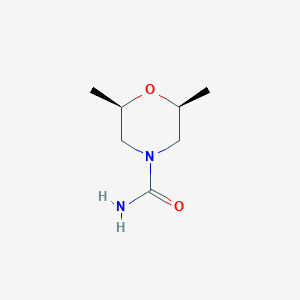
![2-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438920.png)
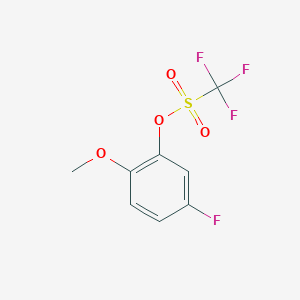
![(1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B13438928.png)
![(S)-N-[1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2yl]pyrazine-2-carboxamide](/img/structure/B13438935.png)
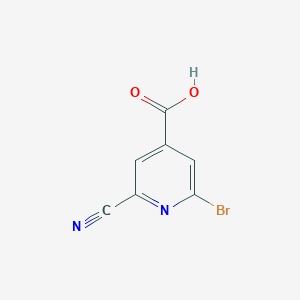

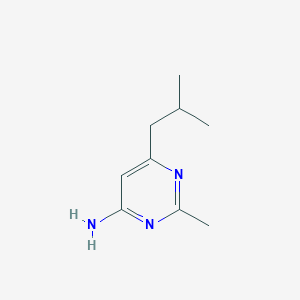
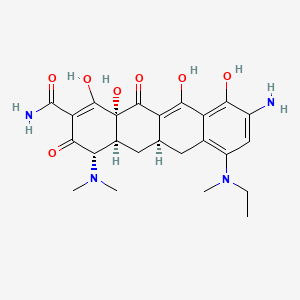

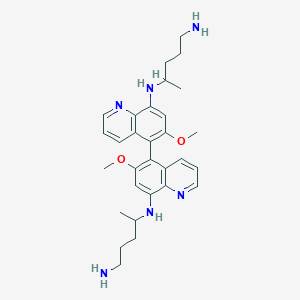
![Naphthalen-1-yl-[1-(1,1,5,5-tetradeuterio-5-fluoropentyl)indol-3-yl]methanone](/img/structure/B13438984.png)
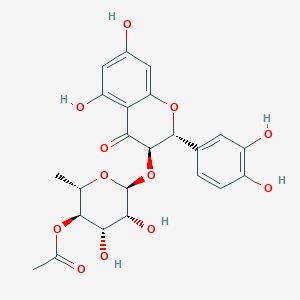
![5-[9-[3-(3,5-Difluorophenyl)sulfanylpropyl]-5,6,7,8-tetrahydrocarbazol-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B13439009.png)
